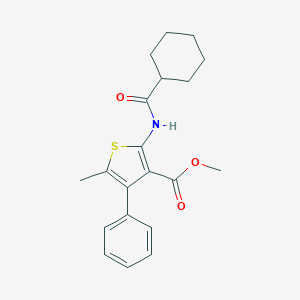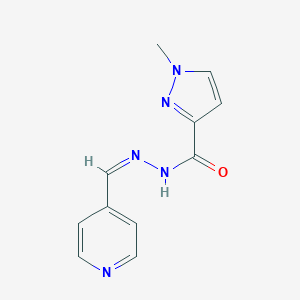
METHYL 2-CYCLOHEXANEAMIDO-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 2-CYCLOHEXANEAMIDO-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines a thiophene ring with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-CYCLOHEXANEAMIDO-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the acylation of a thiophene derivative followed by esterification and amide formation. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
METHYL 2-CYCLOHEXANEAMIDO-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the thiophene ring or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or organometallic compounds can be employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms.
Aplicaciones Científicas De Investigación
METHYL 2-CYCLOHEXANEAMIDO-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of METHYL 2-CYCLOHEXANEAMIDO-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-[(cyclohexylcarbonyl)amino]benzoate
- Methyl 2-[(cyclohexylcarbonyl)amino]-4,5-dimethoxybenzoate
Uniqueness
METHYL 2-CYCLOHEXANEAMIDO-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXYLATE stands out due to its unique combination of functional groups and the presence of a thiophene ring
Propiedades
Fórmula molecular |
C20H23NO3S |
|---|---|
Peso molecular |
357.5g/mol |
Nombre IUPAC |
methyl 2-(cyclohexanecarbonylamino)-5-methyl-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H23NO3S/c1-13-16(14-9-5-3-6-10-14)17(20(23)24-2)19(25-13)21-18(22)15-11-7-4-8-12-15/h3,5-6,9-10,15H,4,7-8,11-12H2,1-2H3,(H,21,22) |
Clave InChI |
KSAQSCJNSJOGKW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(S1)NC(=O)C2CCCCC2)C(=O)OC)C3=CC=CC=C3 |
SMILES canónico |
CC1=C(C(=C(S1)NC(=O)C2CCCCC2)C(=O)OC)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-4-nitro-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B451190.png)

![6-{[3-(methoxycarbonyl)-4-(4-methylphenyl)thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B451192.png)
![Methyl 4-(3-chlorophenyl)-5-methyl-2-[(phenylacetyl)amino]thiophene-3-carboxylate](/img/structure/B451194.png)


![Methyl 2-[(5-chloro-2-methoxybenzoyl)amino]-5-propylthiophene-3-carboxylate](/img/structure/B451200.png)
![5-chloro-N-{4-[N-({4-nitrophenoxy}acetyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide](/img/structure/B451202.png)

![N-{4-[acetyl(methyl)amino]phenyl}-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B451208.png)

![Methyl 5-methyl-4-phenyl-2-[(phenylacetyl)amino]thiophene-3-carboxylate](/img/structure/B451210.png)
![6-({[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B451213.png)
